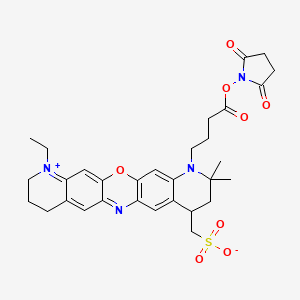

Atto655 nhs-ester

Description

Significance of Fluorescent Probes in Modern Biomedical Research

Fluorescent probes are vital in biomedical research due to their high sensitivity, specificity, and versatility. They allow researchers to visualize the localization and dynamics of specific molecules within living cells and organisms, providing insights that are often unattainable with other methods. nih.gov By tagging proteins, nucleic acids, or other cellular components, scientists can track their movement, interactions, and changes in real-time, leading to groundbreaking discoveries in cellular function and disease mechanisms. longdom.org

The applications of fluorescent probes are extensive and include:

Cellular Imaging: Visualizing subcellular organelles and structures to understand their roles in cellular processes. longdom.org

Molecular Biology: Enabling techniques like fluorescence in situ hybridization (FISH) and DNA sequencing. longdom.orgaatbio.com

Pathology and Disease Research: Identifying and classifying diseased cells, such as cancer cells, by targeting specific biomarkers. merkel.co.il

Drug Discovery: Monitoring the uptake and distribution of therapeutic agents within cells and tissues. mdpi.com

The development of advanced microscopy techniques, such as confocal microscopy and super-resolution microscopy, has further expanded the capabilities of fluorescent probes, allowing for imaging with unprecedented spatial and temporal resolution.

Overview of N-Hydroxysuccinimide (NHS) Ester Chemistry in Bioconjugation

Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule. N-Hydroxysuccinimide (NHS) ester chemistry is a widely used and efficient method for achieving this, particularly for labeling proteins and other biomolecules with fluorescent dyes. chemicalbook.comnbinno.com

The fundamental principle involves a two-step reaction:

Activation of a Carboxylic Acid: A molecule containing a carboxylic acid group is reacted with N-Hydroxysuccinimide in the presence of a coupling agent, such as a carbodiimide (B86325) (e.g., EDC or DCC), to form an NHS ester. nbinno.comthermofisher.com This NHS ester is a more stable and reactive intermediate. chemicalbook.com

Reaction with a Primary Amine: The NHS ester readily reacts with a primary amine (–NH2) on a target biomolecule, such as the side chain of a lysine (B10760008) residue in a protein, to form a stable amide bond. thermofisher.comresearchgate.net This reaction typically occurs under mild alkaline conditions (pH 7.2-9). thermofisher.com

The advantages of NHS ester chemistry include its high reactivity, the stability of the resulting amide bond, and the relative stability of the NHS ester intermediate, which allows for purification and storage. chemicalbook.com This makes it a robust and reliable method for creating fluorescently labeled biomolecules for a variety of research applications.

Role of ATTO 655 NHS-Ester as a Next-Generation Fluorescent Label

ATTO 655 NHS-ester is a state-of-the-art fluorescent label that belongs to a new generation of dyes designed for high-sensitivity applications. leica-microsystems.comsigmaaldrich.com It is the N-hydroxysuccinimidyl ester of the ATTO 655 dye, making it ready to react with primary amines on biomolecules. aatbio.com

Key features that position ATTO 655 NHS-ester as a next-generation probe include:

Strong Absorption and High Fluorescence Quantum Yield: This results in bright and easily detectable fluorescent signals. sigmaaldrich.combiogradetech.com

Exceptional Photostability and Thermal Stability: The dye is resistant to photobleaching and maintains its fluorescence under challenging conditions, enabling longer imaging experiments. aatbio.combiogradetech.com

Excellent Water Solubility: This facilitates its use in aqueous biological environments. aatbio.combiogradetech.com

Far-Red Spectral Properties: ATTO 655 is excited in the 640-660 nm range and emits at around 680 nm, which is in the far-red region of the spectrum. biogradetech.comaatbio.com This is advantageous for cellular imaging as it minimizes background autofluorescence from cells and tissues. atto-tec.com

These properties make ATTO 655 NHS-ester highly suitable for advanced imaging techniques such as single-molecule detection, flow cytometry (FACS), and super-resolution microscopy methods like PALM, dSTORM, and STED. aatbio.comleica-microsystems.com As a zwitterionic and electrically neutral compound upon conjugation, it has minimal impact on the properties of the labeled biomolecule. aatbio.comleica-microsystems.com

Detailed Research Findings

The following table summarizes the key optical and physical properties of the ATTO 655 dye.

| Property | Value | Reference |

| Maximum Excitation Wavelength (λabs) | 661-663 nm | biogradetech.comaatbio.com |

| Maximum Emission Wavelength (λfl) | 679-684 nm | aatbio.comarizona.edu |

| Molar Extinction Coefficient (εmax) | 1.25 x 10^5 M-1 cm-1 | biogradetech.comaatbio.com |

| Fluorescence Quantum Yield (ηfl) | 30% | sigmaaldrich.combiogradetech.com |

| Fluorescence Lifetime (τfl) | 1.8 ns | sigmaaldrich.combiogradetech.com |

| Molecular Weight (MW) | 887 g/mol | sigmaaldrich.combiogradetech.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C31H36N4O8S |

|---|---|

Molecular Weight |

624.7 g/mol |

IUPAC Name |

[6-[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutyl]-20-ethyl-7,7-dimethyl-2-oxa-6,13-diaza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,10,13,15,20-heptaen-9-yl]methanesulfonate |

InChI |

InChI=1S/C31H36N4O8S/c1-4-33-11-5-7-19-13-22-26(15-24(19)33)42-27-16-25-21(14-23(27)32-22)20(18-44(39,40)41)17-31(2,3)34(25)12-6-8-30(38)43-35-28(36)9-10-29(35)37/h13-16,20H,4-12,17-18H2,1-3H3 |

InChI Key |

SPDKWNQUMMQOKX-UHFFFAOYSA-N |

Canonical SMILES |

CC[N+]1=C2C=C3C(=NC4=C(O3)C=C5C(=C4)C(CC(N5CCCC(=O)ON6C(=O)CCC6=O)(C)C)CS(=O)(=O)[O-])C=C2CCC1 |

Origin of Product |

United States |

Reactive Chemistry and Bioconjugation Methodologies of Atto 655 Nhs Ester

Mechanism of Amine-Reactive Conjugation via NHS Ester Linkage

The primary mechanism of action for ATTO 655 NHS-ester involves its reaction with primary amine groups on target biomolecules. aatbio.comatto-tec.com This reaction is highly specific and results in the formation of a stable covalent bond, a cornerstone of modern bioconjugation techniques.

Specificity for Primary Amine Groups on Biomolecules

ATTO 655 NHS-ester demonstrates a high degree of specificity for primary amine groups. aatbio.comatto-tec.com These functional groups are readily available on biomolecules such as proteins, primarily at the N-terminus and on the side chains of lysine (B10760008) residues. atto-tec.comjenabioscience.comnih.gov The reagent can also be used to label amine-modified oligonucleotides and other molecules containing primary amines. aatbio.combiomol.com This specificity is crucial for targeted labeling, allowing researchers to attach the fluorescent probe to predictable sites on the biomolecule. It is important to ensure that the protein solution is free from other amine-containing substances like Tris buffers or free amino acids, as these will compete with the target molecule for the dye, reducing labeling efficiency. sigmaaldrich.comatto-tec.com

Formation of Stable Covalent Amide Bonds

The reaction between the NHS ester of ATTO 655 and a primary amine proceeds via nucleophilic acyl substitution. The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the displacement of the N-hydroxysuccinimide leaving group and the formation of a highly stable amide bond between the ATTO 655 dye and the biomolecule. jenabioscience.comatto-tec.com This covalent linkage is chemically robust, ensuring that the fluorescent label remains attached to its target throughout subsequent experimental procedures. atto-tec.comjenabioscience.com

pH Optimization for Efficient Conjugation Reactions

The efficiency of the conjugation reaction is highly dependent on the pH of the reaction buffer. jenabioscience.comatto-tec.com For the primary amine to be sufficiently nucleophilic, it must be in its unprotonated state. atto-tec.comatto-tec.com Therefore, the reaction is typically carried out at a pH between 8.0 and 9.0, with a pH of 8.3 often cited as a good compromise. atto-tec.comarizona.edu At this alkaline pH, a significant portion of the primary amino groups (like the ε-amino group of lysine) are deprotonated and thus reactive. atto-tec.comarizona.edu

However, a competing reaction, the hydrolysis of the NHS ester, also occurs and its rate increases with pH. jenabioscience.comatto-tec.com This hydrolysis results in a non-reactive "free" dye, which can no longer bind to the target biomolecule. atto-tec.comarizona.edu Therefore, maintaining the pH within the optimal range of 8.0-9.0 is critical to balance the need for reactive amines with the minimization of dye hydrolysis, thereby maximizing the labeling efficiency. atto-tec.comaatbio.com For labeling amine-modified oligonucleotides, a similar pH range of 8-9 is recommended. sigmaaldrich.com

Quantitative Control of Labeling Stoichiometry

Achieving a desired and consistent level of labeling is crucial for the performance of the final conjugate. This is controlled by managing the stoichiometry of the reaction, which is often expressed as the Degree of Substitution (DOS).

Determination and Significance of Degree of Substitution (DOS) in Conjugate Performance

The Degree of Substitution (DOS), also referred to as the degree of labeling (DOL), represents the average number of dye molecules conjugated to a single target biomolecule. aatbio.comjenabioscience.com This parameter is a critical factor in characterizing the final product. aatbio.com An insufficient DOS can lead to weak fluorescence signals, while an excessive DOS (e.g., greater than 6) can lead to fluorescence quenching and potentially alter the biological activity or binding affinity of the labeled molecule. aatbio.comaatbio.com The optimal DOS for most antibodies is generally recommended to be between 2 and 10. aatbio.comaatbio.com For effective labeling of an antibody with ATTO 655 NHS ester, a DOS of 6 to 8 is often targeted. aatbio.comaatbio.com

The DOS is typically determined using absorption spectroscopy by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the maximum absorbance wavelength of the dye (λmax = 661 nm for ATTO 655). aatbio.com A correction factor is necessary to account for the dye's absorbance at 280 nm. jenabioscience.comjenabioscience.com

Optimization of Dye-to-Target Molar Ratios for Diverse Biomolecules

The final DOS is directly influenced by the initial molar ratio of the dye to the target biomolecule in the reaction mixture. aatbio.com Since the number and accessibility of amine groups can vary significantly between different proteins and other biomolecules, the optimal dye-to-target molar ratio must often be determined empirically for each specific labeling experiment. sigmaaldrich.comaatbio.com

A common starting point for labeling antibodies is a 10:1 molar ratio of ATTO 655 NHS-ester to the protein. aatbio.comaatbio.com However, it is often recommended to test a range of ratios, such as 5:1, 15:1, and 20:1, to find the optimal condition for a particular biomolecule. aatbio.comaatbio.com The concentration of the protein solution also plays a role, with concentrations below 2 mg/mL leading to decreased labeling efficiency. sigmaaldrich.comjenabioscience.com For oligonucleotides, a different molar excess of the dye is typically used. sigmaaldrich.com By carefully controlling the dye-to-target molar ratio, researchers can achieve the desired DOS and ensure the optimal performance of the ATTO 655-labeled conjugate in their specific application.

Post-Conjugation Purification Strategies for Labeled Biomolecules

After the conjugation reaction between ATTO 655 NHS-ester and a biomolecule, the resulting mixture contains the desired fluorescently labeled conjugate, as well as unreacted (free) dye and hydrolysis byproducts. The removal of these impurities is a critical step to ensure low background fluorescence and accurate results in subsequent applications. The choice of purification method depends on factors such as the size and stability of the biomolecule, the required purity, and the scale of the reaction.

Gel permeation chromatography (GPC), also known as size-exclusion chromatography, is a common and effective method for separating the larger ATTO 655-labeled biomolecules from the smaller, free dye molecules. sigmaaldrich.comarizona.edu The principle of GPC relies on the differential partitioning of molecules between the mobile phase and the stationary phase, which consists of porous beads. arizona.edu When the reaction mixture is passed through a GPC column, the larger conjugates are excluded from the pores of the gel beads and thus travel a shorter path, eluting first. sigmaaldrich.comdtic.mil In contrast, the smaller, unconjugated dye molecules can enter the pores, leading to a longer retention time and later elution. sigmaaldrich.com

The selection of the appropriate gel filtration resin is crucial for successful separation. Resins such as Sephadex G-25 are frequently recommended for purifying protein conjugates. sigmaaldrich.comjenabioscience.com The column dimensions, typically 1-2 cm in diameter and 10-20 cm in length, should be adequate to achieve good separation. arizona.eduatto-tec.com The first colored, fluorescent band to elute from the column is usually the desired ATTO 655-labeled biomolecule conjugate. sigmaaldrich.com

Table 1: Common GPC Resins for Purifying ATTO 655 Conjugates

| Resin Name | Typical Application | Reference |

|---|---|---|

| Sephadex G-25 | Purification of labeled proteins | sigmaaldrich.comjenabioscience.com |

| Sephadex G-50 | Purification of labeled proteins | sigmaaldrich.com |

This table is based on commonly recommended resins for protein purification after fluorescent labeling.

High-Performance Liquid Chromatography (HPLC) offers a high-resolution purification method for ATTO 655-labeled biomolecules. biosyn.comeurogentec.com This technique is particularly useful for purifying labeled oligonucleotides and can also be applied to smaller proteins or peptides. sigmaaldrich.comeurogentec.com Reverse-phase HPLC (RP-HPLC) separates molecules based on their hydrophobicity. The covalent attachment of the ATTO 655 dye to a biomolecule typically increases its hydrophobicity, leading to a longer retention time on an RP-HPLC column compared to the unlabeled molecule. This allows for the separation of the labeled conjugate from the free dye. biosyn.com In some cases, dual HPLC purification is employed, where the first round removes failed oligonucleotide sequences, and the second round separates the labeled product from excess dye and unlabeled oligonucleotides. biosyn.com

For scenarios where high-resolution separation is not essential, or for handling larger sample volumes, dialysis and centrifugal filtration are convenient and widely used techniques. jenabioscience.comjenabioscience.com

Dialysis involves placing the conjugation mixture in a semi-permeable membrane with a specific molecular weight cut-off (MWCO) that is large enough to allow the small, unconjugated dye molecules to pass through into a surrounding buffer solution, while retaining the larger, labeled biomolecules. sigmaaldrich.comdtic.mil This method is gentle but can be time-consuming, often requiring several buffer changes over an extended period to ensure complete removal of the free dye. dtic.mil

Centrifugal Filtration utilizes centrifugal force to pass the solution through a filter membrane with a defined MWCO. jenabioscience.commerckmillipore.com The larger ATTO 655-conjugate is retained on the filter, while the smaller, free dye molecules pass through into the filtrate. merckmillipore.com This method is generally faster than dialysis and also serves to concentrate the sample. jenabioscience.commerckmillipore.com Repeated washing steps, where fresh buffer is added to the retentate followed by another centrifugation, can enhance the purity of the final conjugate. merckmillipore.com

Table 2: Comparison of Purification Techniques for ATTO 655 Conjugates

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Gel Permeation Chromatography (GPC) | Separation based on molecular size | Effective for proteins, relatively fast | Can result in sample dilution |

| High-Performance Liquid Chromatography (HPLC) | Separation based on hydrophobicity or other properties | High resolution, suitable for oligonucleotides and peptides | May require more specialized equipment |

| Dialysis | Diffusion across a semi-permeable membrane | Gentle on biomolecules, suitable for large volumes | Time-consuming, potential for sample loss |

| Centrifugal Filtration | Size exclusion using centrifugal force | Fast, concentrates the sample | Potential for membrane fouling or protein aggregation |

This table provides a general comparison of common purification methods.

Stability and Storage Considerations for ATTO 655 NHS-Ester Conjugates

Proper storage of ATTO 655 NHS-ester conjugates is essential to maintain their fluorescent properties and biological activity. sigmaaldrich.comjenabioscience.com The stability of the conjugate is largely dependent on the stability of the biomolecule to which the dye is attached. sigmaaldrich.comatto-tec.com

In general, labeled conjugates should be protected from light to prevent photobleaching. sigmaaldrich.comjenabioscience.com For short-term storage, solutions can be kept at 4°C for several months, often with the addition of a preservative like sodium azide (B81097) to prevent microbial growth. sigmaaldrich.comsigmaaldrich.com For long-term storage, it is recommended to divide the conjugate solution into single-use aliquots and store them frozen at -20°C or -80°C. sigmaaldrich.comjenabioscience.com This practice helps to avoid repeated freeze-thaw cycles, which can lead to denaturation and aggregation of proteins. jenabioscience.comsigmaaldrich.com If any aggregates form during storage, it is advisable to centrifuge the solution before use to remove them. sigmaaldrich.com

Table 3: General Storage Recommendations for ATTO 655 Conjugates

| Storage Condition | Temperature | Key Considerations | Reference |

|---|---|---|---|

| Short-Term | 4°C | Protect from light; may add sodium azide (e.g., 0.01-0.02%) as a preservative. | sigmaaldrich.comsigmaaldrich.com |

This table summarizes general guidelines for the storage of ATTO 655 conjugates.

Advanced Fluorescence Microscopy Applications Utilizing Atto 655 Nhs Ester

Super-Resolution Microscopy (SRM) Paradigms

ATTO 655 NHS-ester is particularly well-suited for several super-resolution microscopy techniques that overcome the diffraction limit of light, enabling the visualization of subcellular structures with nanoscale resolution. atto-tec.comatto-tec.com

Single-Molecule Localization Microscopy (SMLM) techniques rely on the sequential activation and localization of individual fluorophores. ATTO 655 is highly suitable for methods like direct Stochastic Optical Reconstruction Microscopy (dSTORM) and related techniques such as Blink Microscopy. atto-tec.comatto-tec.comacs.org

In dSTORM, fluorophores are switched to a stable, reversible dark state. researchgate.net ATTO 655, an oxazine (B8389632) dye, exhibits photoswitching behavior suitable for this process. microscopyu.com The presence of reducing agents in the imaging buffer facilitates the transition to a long-lived dark state, from which a sparse subset of molecules spontaneously or through photo-induction returns to the fluorescent state to be localized with high precision. acs.orgresearchgate.net This cyclical process allows for the reconstruction of a super-resolved image. researchgate.net ATTO 655's photoswitching involves the formation of a stable, colorless leuco-dye, and it has an exceptionally low duty cycle (the fraction of time the fluorophore is 'on'), which is comparable to other high-performing SMLM dyes like Alexa Fluor 647. microscopyu.com

While effective, the photon yield of ATTO 655 per switching event can be lower than that of other dyes. researchgate.netnih.gov This may affect the localization precision; however, its low duty cycle is a significant advantage in reducing the spatial overlap of active fluorophores, which is critical for accurate localization. researchgate.netnih.gov Studies have demonstrated the use of ATTO 655 in dSTORM to image cellular structures like clathrin and tubulin, as well as in DNA-PAINT (Points Accumulation for Imaging in Nanoscale Topography), a variant of SMLM, to visualize chromatin in cell nuclei with an average localization precision of 18 nm. acs.orgatto-tec.com Blink microscopy, a similar technique, also utilizes the light-induced switching of ATTO 655 into metastable dark states to achieve super-resolution. acs.orgresearchgate.net

| Parameter | Value/Observation | Significance in SMLM | Reference |

|---|---|---|---|

| Duty Cycle | ~0.001 (comparable to Alexa Fluor 647) | Low duty cycle minimizes simultaneous emissions, enabling accurate localization of individual molecules. | microscopyu.comresearchgate.net |

| Photon Yield per Event | ~660 photons | Lower photon yield can reduce localization precision compared to brighter dyes. | researchgate.netnih.gov |

| Localization Precision (DNA-PAINT) | 18 nm | Demonstrates the capability for high-precision structural imaging. | acs.org |

| Switching Mechanism | Forms a stable, reduced leuco-dye dark state. | Enables the reversible photoswitching required for dSTORM and Blink Microscopy. | microscopyu.com |

ATTO 655 is a validated and frequently used fluorophore for Stimulated Emission Depletion (STED) microscopy. atto-tec.comatto-tec.comactivemotif.com STED achieves super-resolution by using a second, donut-shaped laser beam to de-excite fluorophores at the periphery of the excitation spot via stimulated emission, effectively narrowing the area from which fluorescence is detected. cuny.eduleica-microsystems.com

The key properties of ATTO 655 for STED include its high photostability under intense laser irradiation and a significant cross-section for stimulated emission at the depletion wavelength (typically 750-780 nm). sigmaaldrich.comnih.govresearchgate.net Its strong absorption and high fluorescence quantum yield contribute to a robust signal. atto-tec.comsigmaaldrich.com Researchers have demonstrated that ATTO 655 can achieve a spatial resolution of approximately 70 nm in STED imaging. nih.gov It is often used in dual-color STED experiments, paired with other dyes like Chromeo 494, to study the colocalization of proteins with high resolution. activemotif.comgraduate-studies-in-cancer-research.org The performance of ATTO 655 in STED is considered very good, although depletion efficiency and ultimate resolution depend on the precise wavelength of the STED laser and the specific experimental conditions. cuny.edunih.gov

| Parameter | Characteristic | Reference |

|---|---|---|

| Recommended Depletion Wavelength | 750 - 780 nm | nih.govresearchgate.net |

| Achieved Resolution | ~70 nm | nih.gov |

| Performance Rating | Very Good / Excellent | cuny.edu |

| Key Features | High photostability, high quantum yield, efficient depletion. | atto-tec.comsigmaaldrich.com |

ATTO 655 is also suitable for Structured Illumination Microscopy (SIM), a super-resolution technique that uses a patterned illumination light to generate moiré fringes. atto-tec.comresearchgate.net These fringes contain high-frequency spatial information that can be computationally reconstructed to produce an image with approximately twice the resolution of a conventional microscope. researchgate.net

The high quantum yield and photostability of ATTO 655 are advantageous for SIM, ensuring a strong signal throughout the multiple image acquisitions required for reconstruction. atto-tec.com In one application, ATTO 655 NHS-ester was used as a stromal and cytoplasmic stain in combination with a nuclear stain to produce a fluorescent analog of a standard H&E stain for pathology. researchgate.netspiedigitallibrary.org This approach, used with a custom SIM system, allowed for the rapid imaging of fresh breast tissue biopsies for cancer identification. researchgate.net The study highlighted that ATTO 655 NHS-ester provided improved contrast and less leakage from fresh tissue compared to traditional eosin (B541160) staining, leading to better visualization of microstructural details. spiedigitallibrary.orgresearchgate.net

Optimizing super-resolution imaging with ATTO 655 NHS-ester involves careful consideration of its photophysical dynamics. In SMLM, the "blinking" properties—the transitions between fluorescent 'on' and dark 'off' states—are paramount. The lifetime of the dark state, which can be influenced by the concentration of reducing agents like thiols and the presence of oxygen, is a critical parameter. radiologykey.com For ATTO 655, the radical anion dark state can be further reduced to a very stable, colorless leuco-dye, which helps in achieving the low duty cycles needed for high-quality dSTORM. microscopyu.com

Recent research has shown that the photophysical properties of ATTO 655 can be further enhanced. For example, encapsulating the dye within cucurbit nih.govuril (CB nih.gov), a macrocyclic host molecule, shields it from water. rsc.orgresearchgate.net This shielding reduces non-radiative deactivation pathways, leading to an increase in fluorescence quantum yield, lifetime, and the number of photons detected per molecule in SMLM experiments. rsc.org In one study, the addition of 1 mM CB nih.gov to the imaging medium increased the detected photons per localization from 1750 to 2200, which directly improves localization precision. rsc.org Another consideration is the potential for phototoxicity. While red-light excitation at 647 nm is generally less damaging to cells than shorter wavelengths, the high laser intensities used in SRM can still pose a risk. researchgate.net However, studies have indicated that ATTO 655 can be used for live-cell SMLM for extended periods without causing obvious cell damage. researchgate.net

High-Sensitivity Imaging in Cellular and Tissue Contexts

The brightness and stability of ATTO 655 also make it an excellent choice for high-sensitivity imaging applications beyond super-resolution, particularly in live cells and tissues where robust and non-leaking stains are required.

ATTO 655 NHS-ester is used for labeling proteins on the surface of live mammalian cells. researchgate.net Its NHS-ester group reacts with primary amines on membrane proteins, providing a stable covalent label. aatbio.comresearchgate.net This strategy is effective for total protein labeling of live cell membranes. researchgate.net The zwitterionic nature of ATTO 655 results in an electrically neutral dye moiety after conjugation, which can be beneficial in cellular environments. atto-tec.comaatbio.com

The dye's high photostability and resistance to ozone degradation make it suitable for long-term imaging experiments. atto-tec.comsigmaaldrich.com Its low phototoxicity when excited with far-red light is a crucial advantage for live-cell studies, as it minimizes perturbation to normal cellular processes. researchgate.net For instance, ATTO 655 has been successfully used to image the dynamics of histone proteins in living cells via SMLM at ~20 nm resolution, demonstrating its utility for tracking dynamic processes in real-time. researchgate.net Furthermore, the use of additives like CB nih.gov to enhance brightness can improve signal-to-noise in demanding live-cell imaging scenarios. rsc.org In tissue imaging, ATTO 655 NHS-ester has proven superior to conventional stains like eosin for fresh, unfixed specimens, as it binds more stably and provides higher-contrast visualization of tissue microarchitecture, such as collagen fibers, without the leakage and background issues seen with other dyes. spiedigitallibrary.orgoptica.org

Open-Top Light-Sheet (OTLS) Microscopy for Three-Dimensional Tissue Imaging

Open-Top Light-Sheet (OTLS) microscopy is an innovative imaging technique that facilitates the rapid, non-destructive, and slide-free pathological analysis of large biological specimens. researchgate.net This method is particularly advantageous for examining extensive tissue surfaces and volumes, such as surgical margins in lumpectomy specimens. optica.orgresearchgate.net The efficacy of OTLS microscopy is heavily reliant on the choice of fluorescent stains to provide high-contrast images of tissue architecture.

In this context, ATTO 655 NHS-ester has been identified as a superior alternative to traditional stains like eosin, especially for fresh, unfixed tissues. researchgate.net When using eosin on fresh samples, the dye is not stably bound and tends to leak out during the imaging process. researchgate.net This leakage results in high background fluorescence, which significantly degrades image contrast and obscures fine details. researchgate.net In contrast, ATTO 655 NHS-ester, a reactive dye, covalently bonds with tissue proteins, ensuring stable labeling and minimizing background signal. researchgate.netoptica.org This stable binding provides improved contrast for visualizing key tissue structures, such as collagen fibers and individual cells. researchgate.net

Research focused on optimizing imaging protocols for lumpectomy margins has demonstrated the robustness of ATTO 655 NHS-ester. optica.org Key parameters in the staining protocol were systematically adjusted to maximize image quality. These included the pH of the staining solution, the concentration of the dye, and the duration of the post-stain rinse. optica.org Studies established that a staining process of just a few minutes, followed by OTLS microscopy, can generate pseudo-H&E images with quality comparable to standard histology, without interfering with subsequent gold-standard analyses like H&E staining and immunohistochemistry (IHC). optica.orgresearchgate.net The result is a rapid and effective workflow for intraoperative pathology. optica.org

Table 1: Comparison of Eosin and ATTO 655 NHS-Ester in OTLS Microscopy of Fresh Tissue

| Feature | Eosin | ATTO 655 NHS-Ester |

|---|---|---|

| Tissue Binding | Non-covalent, unstable in fresh tissue. researchgate.net | Covalent, stable binding to proteins. researchgate.netoptica.org |

| Signal Stability | Leaks from tissue during imaging. researchgate.net | Remains stably bound within the tissue. researchgate.net |

| Background Signal | High background, deteriorates image contrast. researchgate.net | Low background, provides improved contrast. researchgate.net |

| Image Quality | Distorted visualization of some structures. researchgate.net | Clear visualization of structures like collagen fibers. researchgate.net |

| Application | Suboptimal for fresh tissue OTLS. researchgate.net | Optimized for high-contrast imaging of fresh tissue. optica.org |

Strategies for Reduced Background Fluorescence and Deep Tissue Penetration in Biological Samples

A primary challenge in fluorescence microscopy of biological samples is overcoming autofluorescence, the native fluorescence emitted by various molecules within the tissue, which creates background noise and lowers image sensitivity. sigmaaldrich.com A key strategy to mitigate this issue is the use of fluorescent dyes that excite and emit in the far-red or near-infrared (NIR) spectral regions. sigmaaldrich.com ATTO 655, with its excitation maximum around 663 nm and emission maximum near 680 nm, operates within this advantageous window. atto-tec.comsigmaaldrich.com Excitation at these longer wavelengths significantly reduces the autofluorescence from common biological components, which typically fluoresce at shorter wavelengths. sigmaaldrich.com This approach also minimizes Rayleigh and Raman scattering, further enhancing the signal-to-noise ratio. sigmaaldrich.com

The photophysical properties of ATTO 655 are central to its performance. It is characterized by strong absorption (a high extinction coefficient), high photostability, and a good fluorescence quantum yield. atto-tec.comatto-tec.com Its exceptional resistance to ozone degradation also makes it more robust than many cyanine (B1664457) dyes for certain applications. sigmaaldrich.com Furthermore, as a zwitterionic dye, it carries a neutral net charge when conjugated to biomolecules, which can influence its interaction with and penetration into complex biological environments. atto-tec.comaatbio.com

For applications requiring deep tissue penetration, the use of far-red dyes like ATTO 655 is beneficial as longer wavelength light penetrates tissue more effectively than shorter wavelength light. researchgate.net However, accurately determining the depth of a fluorophore within the tissue can still be challenging. To address this, advanced techniques such as dual-wavelength excitation fluorescence have been developed to capitalize on the wavelength-dependent attenuation of light in tissue to better localize the signal source. researchgate.net In studies of molecular penetration through complex barriers like the skin's stratum corneum, lipophilic variants of ATTO 655, such as ATTO-Oxa12, have been used in conjunction with techniques like Total Internal Reflection Fluorescence Microscopy (TIRFM). mdpi.com TIRFM generates an evanescent field that excites only a very thin layer of the sample near the coverslip, drastically reducing background fluorescence from deeper regions and allowing for single-molecule detection. mdpi.com

Table 2: Key Photophysical Properties of ATTO 655 for Low-Background Imaging

| Property | Value/Characteristic | Benefit for Imaging |

|---|---|---|

| Max. Excitation (λabs) | ~661-663 nm atto-tec.comaatbio.com | Reduces sample autofluorescence and scattering. sigmaaldrich.com |

| Max. Emission (λfl) | ~679-680 nm atto-tec.comaatbio.com | Emission in the far-red spectrum avoids autofluorescence interference. |

| Extinction Coefficient (εmax) | 125,000 M⁻¹cm⁻¹ sigmaaldrich.comaatbio.com | Strong absorption for a bright fluorescent signal. |

| Fluorescence Quantum Yield (ηfl) | 30% atto-tec.comsigmaaldrich.com | Efficient conversion of absorbed light into fluorescence. |

| Photostability | High sigmaaldrich.comatto-tec.com | Resists photobleaching during long or intense imaging sessions. |

| Ozone Resistance | High sigmaaldrich.comatto-tec.com | Stable signal, important for applications like microarrays. |

Flow Cytometry (FACS) and Fluorescence In Situ Hybridization (FISH) Protocols

ATTO 655 NHS-ester is a versatile tool that is well-suited for use in both Flow Cytometry (FACS) and Fluorescence In Situ Hybridization (FISH). sigmaaldrich.comatto-tec.comaatbio.com Its suitability stems from its far-red excitation, which aligns well with common laser lines (e.g., 647 nm Krypton-ion or 650 nm diode lasers), and its bright, photostable signal, which is essential for detecting cellular targets with high sensitivity. aatbio.comaatbio.commetabion.com

For FACS applications, ATTO 655 NHS-ester is used to label antibodies that target specific cell surface or intracellular proteins. The NHS-ester group reacts efficiently with primary amine groups (—NH₂) found on lysine (B10760008) residues within proteins, forming a stable, covalent amide bond. atto-tec.comaatbio.com This reaction is typically carried out in a buffer with a pH between 8.0 and 9.0 to ensure the amine groups are deprotonated and reactive. sigmaaldrich.comaatbio.com The resulting fluorescently-labeled antibodies can then be used to identify and sort cell populations based on the expression of the target protein.

In FISH, the goal is to detect specific DNA or RNA sequences within cells. This is achieved by labeling an oligonucleotide probe with a fluorophore. ATTO 655 NHS-ester can be conjugated to amino-modified oligonucleotides using a similar chemistry to protein labeling. sigmaaldrich.com The labeled probe is then hybridized to its complementary sequence in the sample, allowing for the visualization and localization of specific nucleic acids. The high quantum yield and photostability of ATTO 655 ensure that the hybridized probes can be reliably detected, even when the target sequence is present in low copy numbers. atto-tec.commetabion.com

The general protocol for labeling proteins or amino-modified oligonucleotides involves preparing the biomolecule in an amine-free buffer at the correct pH, preparing a fresh stock solution of the ATTO 655 NHS-ester in an anhydrous solvent like DMSO, and then mixing the two components at a specific molar ratio. sigmaaldrich.comaatbio.com After an incubation period, the unreacted dye is removed from the labeled conjugate, typically via gel permeation chromatography. sigmaaldrich.comaatbio.com

Table 3: General Protocol for Antibody Labeling with ATTO 655 NHS-Ester

| Step | Description | Key Parameters |

|---|---|---|

| 1. Protein Preparation | Dissolve the antibody in an amine-free buffer. sigmaaldrich.com | Protein concentration: >2 mg/mL. Buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffer. pH: 8.0-9.0. sigmaaldrich.comaatbio.com |

| 2. Dye Preparation | Dissolve ATTO 655 NHS-ester in anhydrous DMSO to create a stock solution (e.g., 10 mM). aatbio.com | Must be prepared fresh before conjugation. aatbio.com |

| 3. Conjugation Reaction | Add the dye stock solution to the protein solution while mixing. | Recommended starting molar ratio of dye to protein is 5:1 to 20:1. aatbio.com |

| 4. Incubation | Allow the reaction to proceed at room temperature. | Incubation time is typically 30-60 minutes with stirring. sigmaaldrich.com |

| 5. Purification | Separate the labeled antibody from free, unreacted dye. | Commonly achieved using a gel filtration column (e.g., Sephadex G-25). sigmaaldrich.comaatbio.com |

Investigational Approaches in Advanced Imaging Setup Calibration

The robust and well-defined photophysical properties of ATTO 655 NHS-ester make it a valuable tool for the calibration and characterization of advanced fluorescence imaging systems, particularly those used for super-resolution microscopy (e.g., PALM, dSTORM, STED) and single-molecule detection. atto-tec.comatto-tec.comaatbio.com The performance of these sophisticated imaging setups is critically dependent on the use of fluorophores with predictable and stable characteristics.

ATTO 655's strong absorption at a specific wavelength (λabs ~663 nm) and its distinct emission peak (λfl ~680 nm) make it an excellent standard for calibrating the spectral components of a microscope, ensuring that filters and detectors are correctly aligned for the desired channel. atto-tec.comsigmaaldrich.com Its high extinction coefficient and fluorescence quantum yield result in a bright signal that can be used to test and optimize the sensitivity of detectors. atto-tec.com

Furthermore, the exceptional photostability of ATTO 655 allows it to serve as a reliable reference for measuring and correcting for photobleaching in time-lapse experiments. atto-tec.comatto-tec.com In quantitative fluorescence applications, a dye with a known and stable quantum yield and extinction coefficient is essential for converting measured fluorescence intensity into a quantitative number of molecules. The fluorescence lifetime (τfl) of approximately 1.8 ns is another stable parameter that can be used in fluorescence-lifetime imaging microscopy (FLIM) setups for calibration purposes. atto-tec.comsigmaaldrich.com

The zwitterionic nature of the dye, resulting in a neutral moiety after conjugation, and its known quenching interactions with molecules like guanine (B1146940) and tryptophan, are additional characteristics that can be exploited in specialized investigational setups to probe molecular environments and interactions. sigmaaldrich.comatto-tec.comaatbio.com

Table 4: ATTO 655 Parameters for Imaging System Calibration

| Parameter | Value | Relevance in Calibration |

|---|---|---|

| Absorption Maximum (λabs) | ~663 nm atto-tec.comsigmaaldrich.com | Verifying excitation light source and filter performance. |

| Emission Maximum (λfl) | ~680 nm atto-tec.comsigmaaldrich.com | Calibrating emission filters and spectral detectors. |

| Extinction Coefficient (εmax) | 1.25 x 10⁵ M⁻¹cm⁻¹ atto-tec.comsigmaaldrich.com | Standard for quantitative measurements of concentration. |

| Quantum Yield (ηfl) | 30% atto-tec.comsigmaaldrich.com | Benchmark for detector sensitivity and quantitative fluorescence. |

| Fluorescence Lifetime (τfl) | 1.8 ns atto-tec.comsigmaaldrich.com | Standard for calibrating FLIM systems. |

| Photostability | High atto-tec.comatto-tec.com | Assessing and correcting for photobleaching rates in the system. |

Spectroscopic and Biophysical Characterization of Atto 655 Nhs Ester Labeled Systems

Fluorescence Correlation Spectroscopy (FCS) for Molecular Dynamics Analysis

Fluorescence Correlation Spectroscopy (FCS) is a powerful technique that analyzes fluorescence fluctuations to provide insights into molecular dynamics at the single-molecule level. d-nb.info It is particularly useful for studying processes such as diffusion, concentration, and molecular interactions in solution at nanomolar concentrations, thereby avoiding issues like protein aggregation that can occur at higher concentrations. d-nb.info The temporal decay of the FCS correlation function is directly related to the diffusion speed and, consequently, the size of the fluorescently labeled molecule. d-nb.info

Quantification of Translational Diffusion Coefficients and Hydrodynamic Radii

FCS allows for the precise determination of the translational diffusion coefficient (D) of fluorescently labeled molecules. This coefficient is fundamentally linked to the hydrodynamic radius of a particle through the Stokes-Einstein relation, making FCS a valuable tool for molecular sizing. d-nb.info By measuring the diffusion time of a molecule through a calibrated confocal volume, its diffusion coefficient and, subsequently, its hydrodynamic radius can be calculated.

ATTO 655 is a commonly used dye for these studies due to its photostability and far-red emission, which minimizes background fluorescence from biological samples. ntu.edu.sgatto-tec.com The diffusion coefficient of free ATTO 655 NHS-ester in water at 25°C has been determined to be (4.25 ± 0.06) × 10⁻⁶ cm²/s using two-focus FCS (2fFCS). picoquant.compicoquant.com This value serves as a crucial reference for calibrating the experimental setup and for comparing the diffusion of ATTO 655-labeled biomolecules. For instance, the diffusion coefficient of ATTO 655-labeled calmodulin, a calcium-binding protein, has been measured to monitor its conformational changes upon calcium binding. picoquant.com

Table 1: Diffusion Coefficients of ATTO 655 Derivatives

| Compound | Diffusion Coefficient (D) in water at 25°C (× 10⁻⁶ cm²/s) | Measurement Method |

| ATTO 655 NHS-ester | 4.25 ± 0.06 | 2fFCS picoquant.compicoquant.com |

| ATTO 655 carboxylic acid | 4.26 ± 0.08 | 2fFCS, PFG-NMR picoquant.comresearchgate.netuni-goettingen.de |

| ATTO 655 maleimide | 4.09 ± 0.07 | pmFCS nih.gov |

| ATTO 655 maleimide | 4.04 × 10⁻⁶ | 2fFCS nih.gov |

This table presents experimentally determined diffusion coefficients for various derivatives of the ATTO 655 dye.

Investigation of Conformational Dynamics and Molecular Interactions

FCS is a sensitive method for investigating conformational changes and molecular interactions that alter the diffusion coefficient or fluorescence properties of a labeled molecule. d-nb.info For example, the binding of a ligand to a protein can be monitored by the change in the diffusion time of the fluorescently labeled protein. d-nb.infontu.edu.sg

Studies have utilized ATTO 655 to probe such dynamics. For instance, the interaction between the antibiotic vancomycin (B549263) and bacterial cell wall peptide analogues labeled with ATTO 655 was systematically investigated using FCS. ntu.edu.sg The formation of the complex resulted in a slower diffusion time, allowing for the quantification of the binding affinity. ntu.edu.sg

Furthermore, intramolecular dynamics, such as the conformational fluctuations within a denatured protein, have been studied by labeling the protein with ATTO 655. nih.gov In one study, the quenching of ATTO 655 fluorescence by a nearby tryptophan residue was used to probe the intrachain contact formation rates in denatured protein L. nih.gov This approach revealed that the rate of contact formation decreases as the denaturant concentration increases, tracking the expansion of the protein. nih.gov Similarly, photoinduced electron transfer (PET) between an ATTO 655 dye and a tryptophan residue has been employed to probe the conformational dynamics of the M2 proton channel from the influenza A virus. nih.gov

Advanced FCS Data Analysis and Photophysical Models

The analysis of FCS data often requires sophisticated models to account for various photophysical processes that can affect the fluorescence signal. For ATTO 655, while it is known to have negligible triplet state formation, other processes can influence the correlation curve. ntu.edu.sgpicoquant.com For instance, at high excitation powers, optical saturation can occur, leading to an apparent decrease in the diffusion coefficient in conventional FCS measurements. picoquant.comnih.gov

Advanced FCS models incorporate terms to account for these photophysical phenomena. For example, a model used to analyze the dynamics of a protein labeled with ATTO 655 included terms for triplet state dynamics and PET. nih.gov The triplet state dynamics of ATTO 655 were identified as the slower of two fast photophysical processes observed in the fluorescence correlation curves. nih.gov More complex models are used to analyze data from techniques like Fluorescence Lifetime Correlation Spectroscopy (FLCS), which can separate species with similar diffusion but different fluorescence lifetimes. tcspc.com ATTO 655, with its relatively simple photophysics, is often used as a calibration standard in such advanced analyses. tcspc.com

Two-Focus FCS (2f-FCS) for Absolute Diffusion Measurements

A significant advancement in FCS is the development of two-focus FCS (2f-FCS). uni-goettingen.detcspc.com This technique uses two laterally shifted laser foci to create a defined distance standard, allowing for the measurement of absolute diffusion coefficients with high accuracy and robustness against optical artifacts that affect single-focus FCS. picoquant.comresearchgate.netuni-goettingen.de

The 2f-FCS method has been extensively validated using ATTO 655. The diffusion coefficient of ATTO 655 carboxylic acid in water at 25°C measured by 2f-FCS was found to be (4.26 ± 0.08) × 10⁻⁶ cm²/s, which is in excellent agreement with the value obtained by pulsed field gradient NMR (PFG-NMR). researchgate.netuni-goettingen.de This demonstrates the accuracy of the 2f-FCS technique. Furthermore, 2f-FCS measurements on ATTO 655 have shown to be robust against optical saturation effects that can lead to incorrect diffusion coefficient values in conventional FCS. picoquant.comnih.gov This makes 2f-FCS a superior method for precise and reliable diffusion measurements. d-nb.info

Förster Resonance Energy Transfer (FRET) Methodologies

Förster Resonance Energy Transfer (FRET) is a spectroscopic technique used to measure distances between two fluorescent molecules, a donor and an acceptor, typically in the range of 1-10 nanometers. atto-tec.com The efficiency of energy transfer is highly dependent on the distance between the donor and acceptor, their spectral overlap, and their relative orientation. atto-tec.com

Donor-Acceptor Pair Selection and Experimental Design with ATTO 655

ATTO 655 is frequently used as an acceptor in FRET pairs due to its strong absorption in the red region of the spectrum and its high fluorescence quantum yield. atto-tec.com When selecting a donor for ATTO 655, it is crucial to choose a fluorophore whose emission spectrum significantly overlaps with the absorption spectrum of ATTO 655. atto-tec.com

A commonly used donor for ATTO 655 is Cy3B. researchgate.netnih.gov The Cy3B-ATTO 655 pair has been used to create a FRET-based sensor to monitor redox environments. researchgate.netnih.gov In this design, the ATTO 655 acceptor is selectively switched off by a reductant, which stops the energy transfer and leads to an increase in the donor's fluorescence. researchgate.net This reversible FRET switching allows for ratiometric measurements of redox states. nih.gov Another suitable donor for ATTO 655 is ATTO 488. rsc.org This pair has been used to study the homo-clustering of lipopeptides in giant unilamellar vesicles (GUVs). rsc.org

The design of FRET experiments with ATTO 655 also involves considering the photophysical properties of the dye. ATTO 655 is a strong electron acceptor, and its fluorescence can be quenched by electron donors like guanine (B1146940) and tryptophan. atto-tec.comaatbio.com This property has been exploited in switchable FRET experiments, where the acceptor's fluorescence can be turned on and off. ox.ac.uk

Table 2: Investigated FRET Donor-Acceptor Pairs with ATTO 655

| Donor | Acceptor | Application |

| ATTO 488 | ATTO 655 | Study of lipopeptide clustering rsc.org |

| Cy3B | ATTO 655 | Reversible FRET-switching for redox sensing nih.gov |

| ATTO 532 | ATTO 655 | FRET studies with a Förster radius of 5.9 nm researchgate.net |

This table summarizes selected donor-acceptor pairs involving ATTO 655 and their applications in FRET-based research.

Quantitative FRET-Based Methods for Nucleic Acid Studies

Förster Resonance Energy Transfer (FRET) is a powerful technique for measuring nanoscale distances, making it highly suitable for studying the structure and dynamics of nucleic acids. sigmaaldrich.comnih.gov The ATTO 655 dye, when incorporated as an NHS-ester, serves as an excellent acceptor fluorophore in FRET pairs for these quantitative studies. The ATTO 655 NHS-ester is used to covalently label amine-modified oligonucleotides, which can then be paired with a suitable donor fluorophore to monitor conformational changes or intermolecular interactions. oup.com

A common and effective donor for ATTO 655 is ATTO 488. The efficiency of energy transfer (E) between the donor and acceptor is exquisitely sensitive to the distance (R) separating them, governed by the equation E = [1 + (R/R₀)⁶]⁻¹, where R₀ is the Förster distance at which 50% of the energy is transferred. nih.gov This relationship allows for the precise calculation of intramolecular or intermolecular distances in DNA and RNA structures, such as Holliday junctions, or to monitor interactions between nucleic acids and proteins. nih.gov The ease of conjugation and purification makes labeling nucleic acids with probes like ATTO 655 NHS-ester an advantageous strategy in FRET-based experiments. nih.gov

Table 1: FRET Pair Properties for Nucleic Acid Studies

| Donor | Acceptor | Förster Distance (R₀) |

|---|

Fluorescence Quenching Mechanisms and Environmental Sensitivity

The fluorescence of ATTO 655 is highly sensitive to its immediate molecular environment, a characteristic that can be exploited to probe biological interactions. This sensitivity is largely driven by specific quenching mechanisms rather than general environmental properties.

Electron Transfer Quenching by Biomolecular Electron Donors (e.g., Guanine, Tryptophan)

ATTO 655 is a strong electron acceptor, and its fluorescence is efficiently quenched upon direct contact with biomolecular electron donors. atto-tec.comatto-tec.comsigmaaldrich.com This process occurs via a mechanism known as photo-induced electron transfer (PET). nih.govsigmaaldrich.com Two of the most significant biological quenchers for ATTO 655 are the nucleobase guanine and the amino acid tryptophan. atto-tec.comsigmaaldrich.comd-nb.info

In nucleic acid studies, the proximity of ATTO 655 to a guanine residue can lead to significant fluorescence quenching, providing a clear signal for specific conformational states or binding events. sigmaaldrich.comd-nb.info Similarly, in proteins, the fluorescence of an ATTO 655 label can be quenched by nearby tryptophan residues. nih.govsigmaaldrich.com This phenomenon has been used to design activatable molecular probes, where the dye is initially quenched by tryptophan on a peptide or protein. nih.gov Upon a conformational change, such as binding to a target receptor, the distance between the dye and the quencher increases, leading to a recovery of fluorescence. nih.gov Studies have also noted this quenching effect when ATTO 655-biotin conjugates bind to streptavidin, which has tryptophan residues in its binding pocket. researchgate.net Tyrosine has also been identified as an effective amino acid quencher for ATTO 655 via the PET mechanism. nih.gov

Role of Solvent Viscosity in Quenching Dynamics

While the fluorescence of many organic dyes is influenced by the viscosity of the solvent, studies comparing various red-absorbing fluorophores have shown that ATTO 655's fluorescence quantum yield is not primarily controlled by this factor. researchgate.net Instead, the polarity of the surrounding medium is the dominant environmental parameter affecting its fluorescence. researchgate.net This relative insensitivity to viscosity distinguishes ATTO 655 from other structurally flexible dyes, simplifying the interpretation of fluorescence changes in environments where viscosity may fluctuate but polarity remains the key indicator of a change in the dye's local environment.

Mass Spectrometry-Based Characterization of Labeling Sites

Determining the precise location and number of fluorophores attached to a biomolecule is critical for the rigorous interpretation of fluorescence data. High-resolution mass spectrometry provides an essential tool for this characterization.

Top-Down Electrospray Ionization Fourier Transform Ion Cyclotron Resonance (ESI-FTICR) Mass Spectrometry for Labeling Stoichiometry and Site Identification

Top-down ESI-FTICR mass spectrometry is a powerful method for characterizing proteins labeled with ATTO 655 NHS-ester. nih.gov This technique allows for the analysis of intact proteins, providing direct information on labeling stoichiometry and the specific sites of modification. nih.gov

In a study involving the labeling of the copper-protein azurin (B1173135) with ATTO 655 NHS-ester, anion exchange chromatography was first used to separate different labeled species. nih.gov Subsequent analysis of the fractions by high-resolution 15T ESI-FTICR MS successfully determined the labeling stoichiometry, revealing the presence of both singly and doubly labeled forms of the protein. nih.gov

Following the determination of stoichiometry, top-down fragmentation of the intact labeled protein was performed within the mass spectrometer. nih.gov This process breaks the protein's backbone while keeping the label attached to its specific amino acid residue. By analyzing the resulting fragment ions, researchers achieved approximately 50% sequence coverage and were able to identify several primary amine groups as potential labeling sites. nih.gov Crucially, this analysis identified Lysine-122 as the major site of ATTO 655 attachment. nih.gov This approach demonstrates that the combination of chromatographic separation and top-down ESI-FTICR MS is a highly valuable and precise tool for verifying both the efficiency and specificity of fluorescent labeling with ATTO 655 NHS-ester. nih.gov

Table 2: Summary of ESI-FTICR MS Analysis of ATTO 655-labeled Azurin

| Analytical Method | Finding | Reference |

|---|---|---|

| ESI-FTICR MS (Intact Mass) | Determined labeling stoichiometry (singly and doubly labeled species observed) | nih.gov |

Strategic Labeling and Functionalization of Biomolecules and Nanomaterials with Atto 655 Nhs Ester

Protein and Peptide Labeling Strategies

The covalent attachment of small fluorophores like ATTO 655 to a protein of interest can overcome limitations associated with fluorescent fusion proteins, such as their large molecular weight. biorbyt.com The most common method for protein labeling is amine modification. biorbyt.comjenabioscience.com

N-Terminal and Lysine (B10760008) Side Chain Modification for Protein Activity and Functional Studies

ATTO 655 NHS-ester readily reacts with primary amino groups found at the N-terminus and in the side chains of lysine residues to form a stable, covalent amide bond. biorbyt.comjenabioscience.com For this reaction to occur efficiently, the primary amino groups must be unprotonated, necessitating a sufficiently high pH for the reaction solution. atto-tec.comjenabioscience.com However, the hydrolysis rate of the NHS ester also increases with pH, which can lead to a non-reactive dye. jenabioscience.com A pH of 8.3 is often considered an optimal compromise for labeling. jenabioscience.comatto-tec.com

The degree of substitution (DOS), which is the ratio of dye molecules to a protein, is a critical factor in characterizing the labeled protein. aatbio.com While a higher DOS might seem to imply a stronger fluorescent signal, it can also negatively impact the protein's binding affinity and even lead to reduced fluorescence. aatbio.com For most antibodies, an optimal DOS is typically between 2 and 10. aatbio.com The efficiency of the labeling reaction is also dependent on the protein concentration, with a concentration of at least 2 mg/ml being recommended. jenabioscience.com

Comparative Analysis of Amine vs. Thiol Labeling Specificity and Applications

The choice between labeling primary amines or thiol groups depends on the protein's amino acid sequence, its tertiary structure, and the intended application of the fluorescently labeled protein. jenabioscience.comjenabioscience.com

Amine Labeling: This method targets the primary amines on lysine residues and the N-terminus. jenabioscience.com Due to the relatively high abundance of lysine residues in many proteins, amine labeling is a common and straightforward approach. jenabioscience.com It is frequently used for applications in immunochemistry. jenabioscience.com

Thiol Labeling: This strategy targets the sulfhydryl groups of cysteine residues. biorbyt.com Thiol labeling is generally more specific than amine labeling because cysteine residues are typically less abundant than lysine residues. jenabioscience.comjenabioscience.com This higher specificity makes it the preferred method for investigating protein structure, function, and interactions. biorbyt.comjenabioscience.com

| Labeling Target | Reactive Group on Dye | Typical Application | Specificity |

| Primary Amines (Lysine, N-terminus) | NHS-ester | Immunochemistry | Lower |

| Thiols (Cysteine) | Maleimide, Iodoacetamide | Protein Structure/Function Studies | Higher |

Development of Fluorogenic Chemical Tags for Intracellular Protein Dynamics

Chemical tags offer an alternative to fluorescent proteins for labeling proteins within living cells. nih.gov This technique involves fusing the target protein with a polypeptide tag that can be specifically modified with an organic fluorophore. nih.gov The SNAP-tag system, for example, utilizes O6-alkylguanine-DNA-alkyltransferase (hAGT), a DNA repair protein, which can be covalently labeled with fluorophores. nih.gov

ATTO 655 has been identified as a valuable fluorophore for super-resolution imaging techniques due to its photoswitching properties in the cellular environment. rsc.org Researchers have developed TMP-ATTO-655, a fluorescent ligand for the eDHFR/TMP-tag system, to visualize proteins at the nanoscale. rsc.org Another approach involves using a SNAP-tag substrate coupled with a fluorophore and a quencher. This fluorogenic method results in a significant increase in fluorescence upon binding to the SNAP-tag, which can help overcome issues of nonspecific binding, a known challenge with highly photostable dyes like ATTO 655. amolf.nl

Nucleic Acid Labeling Approaches

ATTO 655 NHS-ester is also a valuable tool for labeling nucleic acids, facilitating research in areas like fluorescence in situ hybridization (FISH) and single-molecule spectroscopy. aatbio.comaatbio.com

Amine-Modified Oligonucleotide Conjugation for Research

ATTO 655 NHS-ester is an excellent choice for labeling amine-modified oligonucleotides. aatbio.comaatbio.com The NHS ester reacts efficiently with the primary amine group introduced into the oligonucleotide, forming a stable amide bond. aatbio.comaatbio.com This labeling strategy is widely used in various research applications. aatbio.comaatbio.com The reaction is typically carried out in a carbonate buffer at a pH between 8 and 9 to ensure the amine group is sufficiently reactive. sigmaaldrich.com Following the reaction, the labeled oligonucleotides can be separated from the free dye using techniques like gel filtration or reversed-phase HPLC. sigmaaldrich.com

Post-Transcriptional and Enzymatic Labeling of RNA for Single-Molecule Spectroscopy

The site-specific labeling of RNA is crucial for studying its dynamics and interactions using single-molecule fluorescence spectroscopy. nih.gov One method for post-transcriptional labeling involves using nucleotidyltransferases, such as poly(A) polymerase, to add modified nucleotides with a reactive group to the 3' end of an RNA strand. nih.gov This reactive group can then be coupled with an NHS-ester activated dye like ATTO 655. nih.gov

Another approach targets the 5'-monophosphate end of the RNA. nih.gov This end can be functionalized to introduce a primary amine, which can then be selectively labeled with an NHS-ester. nih.gov These labeling methods are essential for enabling advanced single-molecule experiments, such as Förster Resonance Energy Transfer (FRET), which can provide structural information on the nanometer scale. nih.gov

Applications in DNA Origami Aptasensors

ATTO 655 plays a crucial role in the development of advanced biosensors, particularly those based on DNA origami nanostructures. These aptasensors are designed for the real-time detection of biomarkers at the single-molecule level. rsc.org

In a specific application, DNA origami structures are functionalized with aptamers, which are short single-stranded DNA or RNA molecules that can bind to specific target molecules. An ATTO 655-labeled DNA strand is incorporated into the origami structure. rsc.org The design of these aptasensors often involves a quencher molecule that, in the absence of the target biomarker, is in close proximity to the ATTO 655 dye, leading to fluorescence quenching. atto-tec.comrsc.org

The detection mechanism relies on a conformational change in the aptamer upon binding to its target. This change increases the distance between the ATTO 655 dye and the quencher, resulting in a detectable fluorescence signal. This "turn-on" fluorescence response allows for the real-time monitoring of biomarker concentrations. For instance, such a system has been demonstrated for the detection of cortisol. rsc.org The use of Total Internal Reflection Fluorescence (TIRF) microscopy enables the observation of single-molecule binding events on the surface-immobilized DNA origami aptasensors. rsc.org

| Component | Role in DNA Origami Aptasensor | Reference |

| DNA Origami | Serves as a stable nanostructure scaffold. | rsc.org |

| Aptamer | Acts as the recognition element that binds the target biomarker. | rsc.org |

| ATTO 655 | Functions as the fluorescent reporter dye. | rsc.org |

| Quencher | Modulates the fluorescence of ATTO 655 based on proximity. | rsc.org |

| Target Biomarker | The molecule to be detected (e.g., cortisol). | rsc.org |

Nanoparticle and Surface Functionalization

The properties of ATTO 655 NHS-ester make it a valuable tool for the functionalization of various nanomaterials and surfaces, enabling a wide range of applications in imaging and sensing. aatbio.comnih.gov

ATTO 655 NHS-ester is utilized for the fluorescent labeling of nanoparticles, such as liposomes and silica-coated nanoparticles, to enhance their visibility in molecular imaging applications. researchgate.netpolito.it For example, globular adiponectin-coupled stealth liposomes labeled with ATTO 655 have been used for the targeted imaging of atherosclerotic plaques. researchgate.net The dye's fluorescence allows for clear visualization of the nanoparticle distribution within biological tissues. researchgate.net

Similarly, mesoporous silica (B1680970) nanoparticles (MSNs) can be surface-functionalized with amino groups, which then react with ATTO 655 NHS-ester for fluorescent labeling. polito.it This enables the tracking of these nanoparticles in vitro and in vivo.

ATTO 655 NHS-ester is employed in the functionalization of biosensor surfaces to create specific detection platforms. nih.govresearchgate.net For instance, germanium surfaces, used in FTIR-based biosensors, can be modified to immobilize biomolecules like biotin. The subsequent binding of ATTO 655-labeled streptavidin to the biotinylated surface can be detected by fluorescence microscopy, confirming the successful functionalization and biomolecular interaction. researchgate.net

In another approach, photopatterning techniques can be used to create microstructured surfaces on colloids. nih.gov Amino-functionalized areas on these surfaces can be covalently modified with ATTO 655 NHS-ester, creating fluorescent patterns that can be used in the development of multiplexed biosensors. nih.gov This method allows for the creation of colloids with distinct, spatially separated functionalities. nih.gov

| Application | Nanomaterial/Surface | Detection Method | Reference |

| Atherosclerotic Plaque Imaging | Liposomes | Fluorescence Microscopy | researchgate.net |

| Drug Delivery Tracking | Mesoporous Silica Nanoparticles | Fluorescence Microscopy | polito.it |

| Protein Detection | Germanium Biosensor Surface | Fluorescence Microscopy, ATR-FTIR | researchgate.net |

| Multiplexed Biosensing | Colloidal Surfaces | Confocal Laser Scanning Microscopy | nih.gov |

DNA origami nanostructures functionalized with a precise number of fluorophores, including ATTO dyes, are used to create traceable distance measurement standards. atto-tec.com These "nanorulers" are essential for calibrating and benchmarking high-resolution microscopy techniques. The ability to position ATTO 655 molecules with nanometer precision on a DNA origami scaffold allows for the creation of reliable standards for quantitative fluorescence measurements.

Emerging Research Directions and Methodological Innovations

Development of Novel ATTO 655-Based Biosensors for Biochemical Analysis

The development of sensitive and specific biosensors is a cornerstone of modern biochemical analysis. ATTO 655 is increasingly being incorporated into novel biosensor designs due to its advantageous spectral properties and its sensitivity to the local environment. atto-tec.comrsc.org

A key strategy in ATTO 655-based biosensor development is the exploitation of fluorescence quenching. atto-tec.com ATTO 655 is a strong electron acceptor, and its fluorescence can be efficiently quenched through direct contact with electron donors like the amino acids tryptophan and guanosine (B1672433). atto-tec.comatto-tec.commetabion.com This principle is utilized in developing probes for conformational changes in proteins and nucleic acids. For instance, a biosensor can be designed where a biomolecule labeled with ATTO 655 undergoes a conformational change upon binding to a target, altering the distance between the dye and a quenching residue, resulting in a measurable change in fluorescence intensity. atto-tec.comresearchgate.net

One innovative application is in a thermophoresis-based biosensor developed for the real-time detection of inorganic phosphate (B84403) released during enzymatic reactions. atto-tec.com In another example, researchers have created "deeply quenched" biosensors for monitoring the activity of enzymes like protein arginine deiminase 4 (PAD4). nih.gov In this design, an ATTO 655-labeled peptide substrate forms a non-covalent complex with a quencher dye. nih.gov The enzymatic conversion of arginine to the neutral citrulline on the substrate disrupts the interaction with the quencher, leading to a strong fluorescence turn-on signal. nih.gov This approach demonstrated a significant, 48-fold fluorescence increase for the ATTO 655-based sensor upon enzymatic activity. nih.gov

Furthermore, ATTO 655 conjugates, such as ATTO 655-labeled streptavidin, are used to validate the functionalization of surfaces in biosensor platforms, for example, on germanium surfaces designed for Fourier-transform infrared (FTIR) spectroscopy-based protein detection. researchgate.net

Table 1: Examples of ATTO 655-Based Biosensors

| Biosensor Type | Analyte/Process Detected | Principle of Operation | Research Finding | Citation |

| Quenched Peptide Substrate | Protein Arginine Deiminase 4 (PAD4) Activity | Relief of quenching upon enzymatic modification of the peptide substrate. | 48-fold increase in fluorescence upon substrate conversion. | nih.gov |

| Thermophoresis-Based Sensor | Inorganic Phosphate | Change in thermophoretic movement upon enzymatic reaction. | Real-time detection of phosphate during enzymatic reactions. | atto-tec.com |

| Surface Functionalization Probe | Biotinylated Surfaces | Specific binding of fluorescently labeled streptavidin to immobilized biotin. | Confirmation of successful surface chemistry for FTIR-based biosensors. | researchgate.net |

| Conformational Probe | Protein/Nucleic Acid Dynamics | Fluorescence quenching by tryptophan or guanosine upon conformational changes. | Detection of molecular interactions and dynamics. | atto-tec.commetabion.comresearchgate.net |

Integration of ATTO 655 NHS-Ester in High-Throughput Screening (HTS) Methodologies

High-throughput screening (HTS) is essential for modern drug discovery and diagnostics, enabling the rapid testing of thousands of compounds. Fluorescent probes are integral to HTS, and the properties of ATTO 655 NHS-ester make it well-suited for such applications. biosearchtech.com Its far-red emission minimizes interference from the autofluorescence of library compounds and biological samples, a common source of noise in screening assays. rsc.orgbiosearchtech.com

ATTO 655 is frequently used to label DNA and RNA oligonucleotides for use in diagnostic assays and HTS applications. biosearchtech.com Furthermore, its compatibility with flow cytometry (FACS) allows for the high-throughput analysis and sorting of cells based on fluorescence signals. atto-tec.commetabion.com While not always specifying ATTO 655, HTS strategies for engineering cell-free riboswitches have been developed using fluorescence-activated droplet sorting. oup.com This methodology, which relies on robust and bright fluorophores, enables the rapid identification of functional riboswitches from large libraries and is an area where dyes like ATTO 655 are highly valuable. oup.com The use of ATTO dyes in microarray experiments for target-specific detection further underscores their utility in high-throughput formats. sigmaaldrich.com

Advanced Computational Modeling of Fluorophore-Biomolecule Interactions

While fluorescent labels are powerful tools, their attachment can potentially influence the structure and dynamics of the biomolecule under investigation. nih.gov Advanced computational methods, particularly molecular dynamics (MD) simulations, are increasingly used to understand and account for these interactions. nih.govmdpi.comuni-duesseldorf.de

MD simulations have been employed to study the specific interactions between ATTO 655 and biomolecules in atomic detail. For example, simulations investigating the photoinduced electron transfer (PET) between ATTO 655 and tryptophan have provided a unified model that includes ground-state complex formation and dynamic quenching. researchgate.netsci-hub.se These computational studies help to interpret experimental data from techniques like Fluorescence Correlation Spectroscopy (FCS) with greater precision. nih.govresearchgate.net

In one study, extensive MD simulations of an ATTO 655-labeled peptide were performed and compared with PET-FCS measurements. nih.gov The simulations revealed that π-stacking interactions between the fluorophore and a quencher can trap the peptide's conformation, significantly slowing its natural dynamic rearrangements. nih.gov Such insights are crucial for accurately interpreting fluorescence data in terms of biomolecular dynamics. Other computational approaches, such as accessible volume (AV) calculations, are used to model the potential positions of the dye relative to the biomolecule, helping to refine structural models derived from fluorescence measurements. uni-duesseldorf.de These modeling techniques are becoming essential for the rigorous interpretation of single-molecule fluorescence experiments. mdpi.com

Table 2: Computational Methods for Studying ATTO 655-Biomolecule Interactions

| Computational Method | Application | Key Insights | Citation |

| Molecular Dynamics (MD) Simulations | Modeling ATTO 655-tryptophan quenching | Delineated static and dynamic quenching mechanisms; modeled ground-state complex formation. | researchgate.netnih.govsci-hub.se |

| Molecular Dynamics (MD) Simulations | Assessing the impact of labeling on peptide dynamics | Revealed that dye-quencher interactions can alter the natural conformational landscape of a peptide. | nih.gov |

| Accessible Volume (AV) Calculations | Predicting fluorophore position and interaction modes | Determined the role of charged amino acids in dye trapping and quenching. | uni-duesseldorf.de |

| Coarse-Grained Simulations | Modeling large RNA structures | Aided in constructing 3D structural models of RNA labeled with fluorophores. | uni-duesseldorf.de |

Future Perspectives in Live-Cell and In Vivo Imaging with Far-Red Probes

Live-cell and in vivo imaging represent the frontier of cell biology, aiming to observe molecular processes in their native context. Far-red fluorescent probes like ATTO 655 are central to advancing this frontier. rsc.orgnih.gov Their excitation and emission in the far-red part of the spectrum (600–750 nm) significantly reduces issues of cellular autofluorescence, light scattering, and phototoxicity, which are prevalent with probes excited by blue or UV light. rsc.orgphotonics.com This allows for longer imaging periods with minimal perturbation to the biological system. photonics.com

The future of the field points towards the development of even more sophisticated probes and imaging strategies. A major focus is on creating fluorogenic probes, which are non-fluorescent until they react with their specific target. acs.org This "turn-on" mechanism provides an exceptional signal-to-background ratio, eliminating the need for wash-out steps that can be disruptive to live cells. acs.org

Furthermore, the combination of far-red probes with super-resolution microscopy techniques like STED, PALM, and dSTORM is pushing the limits of what can be visualized. atto-tec.comaatbio.com These methods overcome the diffraction limit of light, enabling the observation of subcellular structures with unprecedented detail. researchgate.net The continued evolution of far-red probes, aiming for enhanced brightness, photostability, and tailored chemical functionalities, will be critical for multi-color, long-term, and super-resolution imaging of the intricate molecular machinery within living cells and organisms. nih.govacs.org

Q & A

Q. What are the critical photophysical properties of Atto655 NHS-ester for experimental design?

this compound exhibits an extinction coefficient of 125,000 M⁻¹cm⁻¹ at 663 nm in phosphate-buffered saline (PBS, pH 7.4), with an absorption cross-section of 4.75 × 10⁻¹⁶ cm² . Its fluorescence is sensitive to photoinduced electron transfer (PET) quenching by tryptophan (in proteins) and guanine (in nucleic acids), making it suitable for probing biomolecular interactions . The dye lacks a triplet state, simplifying fluorescence correlation spectroscopy (FCS) by eliminating triplet-state-related artifacts .

Q. How does NHS-ester conjugation chemistry impact labeling efficiency in biomolecules?

NHS-ester conjugation targets primary amines (e.g., lysine residues or N-termini) under mildly alkaline conditions (pH 8.0–9.0). To optimize labeling:

Q. What are the primary quenching mechanisms of Atto655, and how do they influence experimental outcomes?

Atto655 is quenched via:

- PET : By tryptophan (proteins) or guanine (nucleic acids), enabling dynamic interaction studies .

- Environmental factors : Water and alcohols reduce fluorescence lifetime (e.g., τ = ~1.5 ns in H₂O vs. ~3.5 ns in D₂O) due to excited-state interactions .

Methodological note: Control solvent composition and use deuterated buffers to minimize unintended quenching .

Q. In which fluorescence microscopy applications is this compound most suitable?

Atto655 is ideal for:

- Single-molecule localization microscopy (SMLM) : Photoswitching in redox-buffered systems enables super-resolution imaging .

- FRET-based assays : Pair with Cy3B for ratiometric sensing of conformational changes .

- FCS : High brightness and lack of triplet state simplify diffusion coefficient measurements .

Advanced Research Questions

Q. How can Atto655 be integrated into single-molecule redox sensing platforms?

Atto655 acts as a redox-sensitive probe when site-specifically conjugated near metal centers. For example:

Q. How to resolve contradictions between PET quenching and environmental quenching in experimental data?

- Site-directed mutagenesis : Replace tryptophan residues in proteins to isolate PET effects .